Cas no 2418720-69-9 (1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole)

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole structure
2418720-69-9 structure
商品名:1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole
CAS番号:2418720-69-9
MF:C17H22N4O
メガワット:298.382783412933
CID:5361183

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole 化学的及び物理的性質

名前と識別子

    • Z3991661350
    • 1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole
    • インチ: 1S/C17H22N4O/c1-19-6-5-14-7-16(3-4-17(14)19)22-12-15-11-21(15)10-13-8-18-20(2)9-13/h3-4,7-9,15H,5-6,10-12H2,1-2H3
    • InChIKey: BGXDWUUXFACIOZ-UHFFFAOYSA-N
    • ほほえんだ: O(C1C=CC2=C(C=1)CCN2C)CC1CN1CC1C=NN(C)C=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 393
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 33.3

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7558510-1.0g
1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole
2418720-69-9 95.0%
1.0g
$0.0 2025-02-24

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole 関連文献

Related Articles

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indoleに関する追加情報

Introduction to 1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole (CAS No. 2418720-69-9)

1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole, identified by its CAS number 2418720-69-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a dihydroindole core appended with a methylpyrazole moiety and an aziridine functional group. The presence of these structural elements imparts unique chemical properties and biological activities, making it a subject of extensive research in drug discovery and development.

The structural composition of 1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-yl}methoxy)-2,3-dihydro-1H-indole is highly reminiscent of molecules that have demonstrated promise in modulating various biological pathways. Specifically, the dihydroindole scaffold is well-known for its role in the synthesis of bioactive compounds, particularly those targeting neurological and cardiovascular systems. The integration of the methylpyrazole group enhances the compound's potential to interact with biological targets, while the aziridine moiety introduces a reactive site that can be exploited for further derivatization and functionalization.

In recent years, there has been a surge in interest regarding molecules that incorporate aziridine units due to their ability to undergo ring-opening reactions with nucleophiles, leading to the formation of new covalent bonds. This reactivity makes them valuable tools in the development of probes for biochemical studies and in the design of targeted therapeutics. The specific arrangement of atoms in 1-methyl-5-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]aziridin-2-y}methoxy)-2,3-dihydro - 1H-indole suggests that it may exhibit similar properties, making it a promising candidate for further exploration.

One of the most compelling aspects of this compound is its potential application in the field of medicinal chemistry. The dihydroindole core is frequently encountered in natural products and pharmacologically active agents, which underscores its significance as a pharmacophore. Additionally, the presence of the methylpyrazole group suggests that this molecule may interact with receptors or enzymes involved in metabolic processes, offering a potential therapeutic window for addressing various diseases.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists have been able to identify promising candidates for further experimental validation. In this context, 1-methyl - 5 - ({ 1 - [ ( 1 - methyl - 1 H - pyrazol - 4 - yl ) methyl ] aziridin - 2 - y l } methoxy ) - 2 , 3 - dihydro - 1 H - indole has emerged as a compound worthy of further investigation due to its unique structural features and predicted interactions with biological targets.

The synthesis of this compound presents both challenges and opportunities for synthetic chemists. The multi-step process required to construct its framework necessitates careful planning and optimization to ensure high yields and purity. However, the complexity of its structure also makes it an attractive target for developing new synthetic methodologies. Such methodologies could not only facilitate the production of this particular compound but also serve as templates for synthesizing other related molecules with diverse biological activities.

From a biological perspective, the potential applications of 1-methyl - 5 - ({ 1 - [ ( 1 - methyl - 1 H - pyrazol - 4 - yl ) methyl ] aziridin - 2 - y l } methoxy ) - 2 , 3 - dihydro - 1 H - indole are vast. Its structural features suggest that it may exhibit properties such as receptor binding affinity, enzyme inhibition, or modulation of signaling pathways. These properties are critical for developing novel therapeutic agents that can address unmet medical needs. Furthermore, the compound's ability to undergo selective chemical modifications opens up possibilities for generating libraries of derivatives with tailored biological profiles.

In conclusion, 1-methyl - 5 - ({ 1-[ ( 1-methyl-lH-pyrazol-l4-yllmethyl)azirdininZ-yllmethoxy)l ,3-dihydro-lH-indole (CAS No .24l8720-l)g9 is a structurally intricate organic compound with significant potential in pharmaceutical research . Its unique combination o f functional groups , including th e dihydroind ole core , methylpyrazo le moiety , and azirdine unit , positions it as an attractive candidate f or further exploration i n drug discovery . As research i n this area continues to advance , compounds lik e thi s are likely to play an increasingly important role i n developing new treatments f or various diseases .

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd